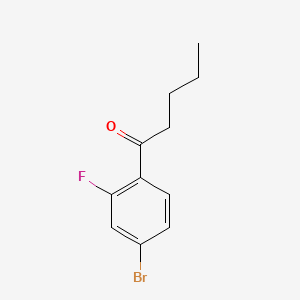

1-(4-Bromo-2-fluorophenyl)pentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

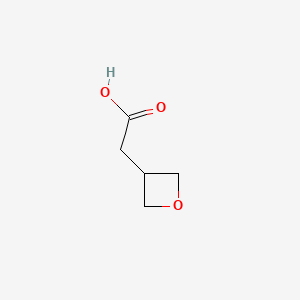

1-(4-Bromo-2-fluorophenyl)pentan-1-one is an organic compound with the chemical formula C11H12BrFO . It is a white crystal with a unique odor . This compound has extensive applications in the fields of drug synthesis and organic synthesis . It can serve as an intermediate for the synthesis of drugs, pesticides, and chemical products .

Molecular Structure Analysis

The linear formula of 1-(4-Bromo-2-fluorophenyl)pentan-1-one is C11H12BrFO . The molecular weight of this compound is 259.11 .Applications De Recherche Scientifique

-

Synthesis of alpha-Bromoketones from Secondary Alcohols

- This application is in the field of Organic Chemistry .

- The compound “1-(4-Bromo-2-fluorophenyl)pentan-1-one” can be synthesized from secondary alcohols using Ammonium Bromide and Oxone .

- The method involves a one-pot strategy, which is a type of synthesis that aims to improve efficiency and reduce waste .

- The results include the successful synthesis of various bromoketones, including "2-Bromo-1-(4-fluorophenyl)ethanone" .

-

Ketone Hydrogenation

- This application is also in the field of Organic Chemistry .

- Ketone hydrogenation is a valuable transformation in organic chemistry as it enables the selective reduction of ketones to alcohols while preserving the integrity of other functional groups present in the molecule .

- The method involves the use of a suitable reducing agent and catalyst .

- The results include the successful reduction of the ketone to an alcohol .

-

Synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol

- This application is in the field of Organic Chemistry .

- The compound “1-(4-Bromo-2-fluorophenyl)pentan-1-one” can be used in the synthesis of "6-bromo-1H-benzo[d][1,2,3]triazol-1-ol" .

- The method involves a series of reactions, including bromination and cyclization .

- The results include the successful synthesis of "6-bromo-1H-benzo[d][1,2,3]triazol-1-ol" .

-

Synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile

- This application is also in the field of Organic Chemistry .

- The compound “1-(4-Bromo-2-fluorophenyl)pentan-1-one” can be used in the synthesis of "2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile" .

- The method involves a series of reactions, including nitration and amination .

- The results include the successful synthesis of "2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile" .

Safety And Hazards

1-(4-Bromo-2-fluorophenyl)pentan-1-one is intended for R&D use only and is not recommended for medicinal, household, or other uses . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMNQUAKMCMKJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716664 |

Source

|

| Record name | 1-(4-Bromo-2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-fluorophenyl)pentan-1-one | |

CAS RN |

1311197-91-7 |

Source

|

| Record name | 1-(4-Bromo-2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)